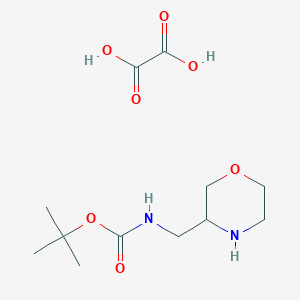

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Beschreibung

Eigenschaften

Molekularformel |

C12H22N2O7 |

|---|---|

Molekulargewicht |

306.31 g/mol |

IUPAC-Name |

tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |

InChI-Schlüssel |

HBKGCYVLAIQJAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Characteristics and Medicinal Chemistry Applications of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of saturated heterocyclic building blocks. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7) represents a highly specialized, chiral-capable intermediate utilized extensively in the synthesis of advanced therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs)[1][2].

This technical whitepaper deconstructs the physicochemical rationale behind utilizing this specific morpholine derivative, explains the critical advantage of its oxalate salt formulation, and provides field-validated protocols for its integration into complex synthetic workflows.

Physicochemical Profiling & Causality

To understand the utility of this compound, one must analyze its structural components: the morpholine core, the 3-ylmethyl linker, the Boc-protecting group, and the oxalate counterion.

Quantitative Data Summary

| Property | Value / Description | Rationale / Implication |

| Chemical Name | tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate | Standard IUPAC nomenclature for the protected amine salt. |

| CAS Registry Number | 1429056-18-7 | Specific to the oxalate salt formulation[1]. |

| Molecular Formula | C₁₂H₂₂N₂O₇ | Base (C₁₀H₂₀N₂O₃) + Oxalic Acid (C₂H₂O₄)[1]. |

| Molecular Weight | 306.31 g/mol | Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5[1]. |

| Physical State | Crystalline Solid | The oxalate salt prevents the hygroscopic "oiling out" typical of free-base morpholine alkylamines. |

| pKa (Estimated) | ~8.3 (Morpholine N) | The oxygen atom inductively lowers the basicity of the nitrogen compared to piperidine (~11.0), improving membrane permeability at physiological pH. |

The Rationale Behind the Structure

The Morpholine Core: Morpholine is a privileged scaffold in medicinal chemistry. The presence of the ether oxygen serves two primary functions. First, it acts as a highly directional hydrogen-bond acceptor, often interacting with the hinge region of kinases or solvent-exposed channels[2]. Second, its electron-withdrawing inductive effect lowers the pKa of the adjacent basic nitrogen. This precise pKa tuning ensures that at a physiological pH of 7.4, a significant fraction of the drug remains unprotonated, thereby increasing the distribution coefficient (LogD) and enhancing oral bioavailability and blood-brain barrier (BBB) penetration.

The Chiral 3-ylmethyl Vector: Substitution at the 3-position of the morpholine ring breaks symmetry and introduces a stereocenter. The spatial orientation of this vector is critical. For instance, in the development of CDK12/13 inhibitors and Cyclin K degraders, the (S)-enantiomer of the morpholin-3-ylmethyl group dramatically improved enzymatic inhibition (IC₅₀ = 99 nM) and degradation efficiency (Dmax = 98%)[2]. Conversely, the (R)-enantiomer exhibited ~10-fold weaker degradation due to suboptimal ternary complex formation with the CUL4-RBX1-DDB1 E3 ligase complex[2].

The Oxalate Salt Advantage: Why purchase the oxalate salt instead of the free base? Primary amines attached to morpholine systems are notoriously hygroscopic and prone to absorbing atmospheric CO₂ to form carbamate oils. Formulating the intermediate as an oxalate salt yields a highly crystalline, bench-stable, free-flowing powder. This ensures precise stoichiometric weighing during parallel synthesis and guarantees long-term shelf stability without the need for rigorous inert-atmosphere storage.

Structural & Mechanistic Relationships

The following diagram illustrates how the structural features of the morpholine moiety translate into specific pharmacological advantages during target binding.

Fig 1: Mechanistic causality of the morpholin-3-ylmethyl moiety in target binding and PK optimization.

Experimental Protocols: Synthetic Integration

When utilizing tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in a synthetic pipeline, the most common point of failure for junior chemists is the neglect of the oxalate counterion. Attempting a direct Boc-deprotection or coupling without first neutralizing the oxalic acid will result in stoichiometric imbalances, poisoned coupling reagents, and drastically reduced yields.

Below is a self-validating, field-proven standard operating procedure (SOP) for integrating this building block.

Step-by-Step Methodology: Salt Break and Amide Coupling

Phase 1: The "Salt Break" (Liberation of the Free Base)

-

Suspension: Suspend 1.0 equivalent of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃) (1:1 v/v, 10 mL/mmol).

-

Neutralization: Stir vigorously at room temperature for 30 minutes. The evolution of CO₂ gas indicates the neutralization of the oxalic acid. The oxalate partitions into the aqueous layer as sodium oxalate, while the free base morpholine partitions into the DCM.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure quantitative recovery.

-

Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a clear oil/gum. Proceed immediately to the next step to prevent degradation.

Phase 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the freshly liberated free base in a 4.0 M solution of HCl in 1,4-dioxane (5 mL/mmol). Note: HCl/Dioxane is preferred over Trifluoroacetic acid (TFA) here to avoid the formation of highly stable trifluoroacetate salts which can complicate downstream basic couplings.

-

Agitation: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

-

Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the morpholin-3-ylmethanamine dihydrochloride salt as a white solid. Filter and dry under a high vacuum.

Phase 3: Amide Coupling

-

Activation: In an oven-dried flask under nitrogen, dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Crucial: 4.0 equivalents are required—two to neutralize the dihydrochloride salt from Phase 2, and two to catalyze the HATU coupling.

-

Coupling: Add the morpholin-3-ylmethanamine dihydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 4-12 hours until LC-MS indicates complete conversion[3].

-

Workup: Quench with water, extract with Ethyl Acetate, wash with brine (5x to remove DMF), dry, and purify via flash chromatography.

Workflow Visualization

Fig 2: Synthetic workflow for the integration of the oxalate salt into amide coupling reactions.

Conclusion

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is far more than a simple protected amine; it is a meticulously engineered chiral building block designed to solve complex physicochemical challenges in drug design. By leveraging the pKa-tuning properties of the morpholine ring, the spatial vectoring of the 3-ylmethyl group, and the bench-stability of the oxalate salt, medicinal chemists can rapidly iterate on lead compounds to achieve optimal target affinity and oral bioavailability.

References

-

Journal of Medicinal Chemistry (ACS Publications). "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders." ACS Publications. Available at:[Link]

Sources

Strategic Synthesis and Starting Material Selection for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Executive Summary

In the development of advanced pharmaceutical agents—ranging from NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[1] to monoacylglycerol lipase (MAGL) PET tracers[2]—the morpholine core is a highly privileged scaffold. Specifically, tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7)[3] serves as a critical, orthogonally protected building block. This whitepaper provides an in-depth technical guide on the selection of starting materials, the mechanistic causality behind synthetic choices, and the step-by-step methodologies required to synthesize this compound with high chemical and enantiomeric fidelity.

Retrosynthetic Analysis & Orthogonal Protection Strategy

The target molecule features a secondary morpholine nitrogen and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. Synthesizing this requires an orthogonal protection strategy . If an unprotected 3-(aminomethyl)morpholine were exposed to Boc anhydride ( Boc2O ), indiscriminate protection of both nitrogens would occur.

To prevent this, the synthesis relies on 4-benzylmorpholine-3-carboxylic acid as the premier starting material. The benzyl group "masks" the secondary morpholine nitrogen, allowing for selective transformations at the C3 position. Once the primary amine is generated and Boc-protected, the benzyl group is removed via catalytic hydrogenolysis—a condition to which the Boc group is entirely stable.

Retrosynthetic pathway for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate.

Strategic Selection of Starting Materials

While 4-benzylmorpholine-3-carboxylic acid remains the industry standard, modern green chemistry has introduced alternative precursors. The selection of the starting material dictates the scalability and safety of the entire workflow.

Table 1: Quantitative & Qualitative Comparison of Starting Materials

| Starting Material | Synthetic Role & Advantage | Scalability / Cost | Stereocontrol Mechanism |

| 4-Benzylmorpholine-3-carboxylic acid | Gold Standard: Provides an orthogonal N-benzyl protecting group. Easily undergoes amidation. | High / Moderate cost. Widely commercially available. | Chiral pool resolution (using D- or L-tartaric acid) prior to amidation. |

| (4-Benzylmorpholin-3-yl)methanol | Alternative: Bypasses amidation. Alcohol is converted to an azide via Mitsunobu, then reduced. | Medium / High cost. Requires hazardous azide intermediates. | Inherited directly from the chiral alcohol pool. |

| 1,2-Amino Alcohols + Ethylene Sulfate | Green Chemistry: Recent redox-neutral protocols allow direct morpholine synthesis via SN2 monoalkylation[4]. | Emerging / Low reagent cost. Highly atom-economical. | Dependent on the stereocenter of the starting 1,2-amino alcohol[4]. |

Experimental Methodologies: A Self-Validating Workflow

The following protocols represent a highly optimized, self-validating system. Each step includes specific physicochemical cues to verify reaction progress without relying solely on chromatography.

Five-step experimental workflow for the synthesis of the target oxalate salt.

Step 1: Amidation via Acyl Imidazole Activation

-

Protocol: Dissolve 4-benzylmorpholine-3-carboxylic acid in anhydrous THF. Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) at 0∘C . Stir for 1 hour, then add an excess of aqueous ammonium hydroxide ( NH4OH ).

-

Causality & Validation: CDI is chosen over thionyl chloride to avoid harsh acidic conditions that could cleave the morpholine ring. The activation step is self-validating: the vigorous evolution of CO2 gas confirms the formation of the reactive acyl imidazole intermediate.

Step 2: Chemoselective Amide Reduction

-

Protocol: Dissolve the carboxamide in anhydrous THF. Dropwise, add 3.0 equivalents of Borane-tetrahydrofuran ( BH3⋅THF ) complex at 0∘C . Reflux for 12 hours. Quench carefully with methanol, followed by refluxing in 1M HCl to break the amine-borane complex.

-

Causality & Validation: BH3 is strictly preferred over LiAlH4 . LiAlH4 generates voluminous aluminum salts during the Fieser workup that trap the product, and it carries a risk of cleaving the N-benzyl group. BH3 ensures a clean, chemoselective reduction to the primary amine.

Step 3: Orthogonal Boc Protection

-

Protocol: To a solution of the crude amine in dichloromethane (DCM), add 1.5 equivalents of triethylamine ( Et3N ) and 1.1 equivalents of Boc2O . Stir at room temperature for 4 hours.

-

Causality & Validation: The N-benzyl group sterically and electronically protects the morpholine nitrogen. The primary amine nucleophilically attacks Boc2O , evolving CO2 gas (validation cue). Et3N acts as an acid scavenger to prevent premature Boc deprotection.

Step 4: Catalytic Hydrogenolysis

-

Protocol: Dissolve the protected intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the vessel with nitrogen, then introduce H2 gas via a balloon or Parr shaker at 40 psi. Stir for 12 hours. Filter through a Celite pad.

-

Causality & Validation: Palladium catalyzes the specific cleavage of the C-N bond of the benzyl group. The Boc group is thermodynamically stable to reductive conditions, ensuring perfect chemoselectivity. The reaction is validated by the cessation of H2 consumption.

Step 5: Physicochemical Upgrading (Oxalate Salt Formation)

-

Protocol: Concentrate the free base tert-butyl (morpholin-3-ylmethyl)carbamate and redissolve it in a mixture of Ethyl Acetate and Ethanol (9:1). Add exactly 1.0 equivalent of anhydrous oxalic acid dissolved in minimal ethanol. Stir at room temperature until a white precipitate forms. Filter and dry under a vacuum.

-

Causality & Validation: Free base morpholines with aminomethyl substituents are typically viscous, hygroscopic oils that are prone to atmospheric oxidation and CO2 absorption. By introducing oxalic acid, the system undergoes a thermodynamic phase change into a highly crystalline oxalate salt[3]. This crystallization acts as a powerful purification mechanism, leaving unreacted organic impurities and trace palladium (leached from Step 4) completely dissolved in the mother liquor. The resulting solid ensures long-term shelf stability and allows for precise stoichiometric weighing in downstream pharmaceutical coupling reactions.

References

- WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses Source: Google Patents URL

-

Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain Source: ETH Research Collection URL:[Link]

-

Morpholine synthesis (Ortiz et al., J. Am. Chem. Soc., 2024, 146, 29847-29856) Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate [cymitquimica.com]

- 4. Morpholine synthesis [organic-chemistry.org]

The Pivotal Role of the Morpholine Moiety in Drug Development: A Technical Guide Focused on tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate

For Immediate Release

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are paramount. Among the vast array of molecular scaffolds available to researchers, the morpholine ring has emerged as a "privileged scaffold," consistently appearing in a multitude of approved and experimental drugs. This technical guide delves into the multifaceted role of the morpholine moiety, with a specific focus on the versatile building block, tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate. This guide will elucidate the strategic importance of the morpholine ring in optimizing drug candidates' physicochemical and pharmacokinetic profiles, supported by detailed synthetic considerations and practical applications.

The Morpholine Moiety: A Pillar of Modern Drug Design

The six-membered saturated heterocycle containing both an amine and an ether functional group, known as morpholine, offers a unique combination of properties that make it highly attractive for drug development. Its incorporation into a drug candidate can profoundly influence its biological activity, metabolic stability, and overall suitability as a therapeutic agent.

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom enhances hydrophilicity and can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be crucial for salt formation and interaction with biological targets. This balanced hydrophilic-lipophilic profile often leads to improved aqueous solubility and membrane permeability, which are critical for oral bioavailability.

Furthermore, the morpholine ring is generally associated with enhanced metabolic stability. Its saturated nature makes it less susceptible to oxidative metabolism compared to more electron-rich aromatic systems. This metabolic robustness can lead to a longer half-life and improved pharmacokinetic profile of the drug.

| Property | Contribution of the Morpholine Moiety | Reference |

| Solubility | Enhanced aqueous solubility due to the polar ether and amine functionalities. | |

| Permeability | Improved membrane permeability contributing to better absorption. | |

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to a more favorable pharmacokinetic profile. | |

| pKa | The nitrogen atom provides a basic center (pKa of morpholine is ~8.5), allowing for salt formation and tailored solubility. | |

| Blood-Brain Barrier (BBB) Penetration | The balanced lipophilicity and potential for hydrogen bonding can facilitate crossing of the BBB for CNS-targeted drugs. |

Conformational Influence on Biological Activity

The morpholine ring predominantly adopts a stable chair conformation, which plays a pivotal role in the three-dimensional arrangement of the molecule. This defined conformation is critical for the precise orientation of substituents, enabling optimal interactions with the binding sites of biological targets such as enzymes and receptors. The ability of the morpholine scaffold to present appended chemical groups in a specific spatial orientation is a key reason for its classification as a privileged structure in medicinal chemistry.

tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate: A Strategic Intermediate

The title compound, tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate, is a valuable chemical intermediate that ingeniously combines the benefits of the morpholine scaffold with the utility of a common protecting group strategy.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

In organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.

In the context of tert-Butyl (morpholin-3-ylmethyl)carbamate, the Boc group protects the primary amine, allowing for selective chemical modifications at other positions of the morpholine ring or the introduction of the entire protected morpholine-containing fragment into a larger molecule.

Caption: Boc-protection and deprotection workflow for primary amines.

The Significance of the Oxalate Salt Form

The formation of a salt with oxalic acid serves several practical purposes in the context of this chemical intermediate. Amines and their derivatives can often be difficult to handle and purify as free bases, which may be oils or low-melting solids. Conversion to a crystalline salt, such as an oxalate, facilitates isolation, purification, and storage. Crystallization of the oxalate salt can be an effective method for removing impurities, ensuring a high-purity building block for subsequent synthetic steps.

Synthetic Pathways and Applications: The Journey from Intermediate to Active Pharmaceutical Ingredient (API)

Case Study: The Synthesis of Morpholine-Containing Kinase Inhibitors

Many potent and selective kinase inhibitors feature a morpholine moiety, which often plays a crucial role in binding to the kinase active site and conferring favorable pharmacokinetic properties. For instance, the morpholine ring in some epidermal growth factor receptor (EGFR) inhibitors contributes to their inhibitory activity and overall drug-like properties.

Hypothetical Synthetic Protocol for a Morpholine-Containing Kinase Inhibitor:

-

Deprotection: The synthesis would commence with the deprotection of the Boc group from tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate using a mild acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Coupling Reaction: The resulting primary amine would then be coupled with a suitable heterocyclic core, a common feature in many kinase inhibitors. This could be achieved through various coupling reactions, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Further Functionalization: Subsequent synthetic steps would involve the elaboration of the molecule to introduce other key pharmacophoric elements required for potent and selective kinase inhibition.

Caption: General synthetic workflow for a kinase inhibitor.

Relevance to Approved Drugs: Linezolid and Aprepitant

The morpholine ring is a key structural component of several FDA-approved drugs, underscoring its therapeutic importance.

-

Linezolid: This oxazolidinone antibiotic, effective against multi-drug resistant Gram-positive bacteria, contains a morpholine ring attached to a fluorinated phenyl group. The morpholine moiety in Linezolid is crucial for its antibacterial activity and contributes to its favorable pharmacokinetic profile. The synthesis of Linezolid involves the introduction of a morpholine ring onto an aromatic core early in the synthetic sequence.

-

Aprepitant: An antiemetic agent that acts as a neurokinin-1 (NK1) receptor antagonist, Aprepitant features a more complex, substituted morpholine core. The specific stereochemistry and substitution pattern of the morpholine ring are essential for its high binding affinity to the NK1 receptor. The synthesis of Aprepitant is a testament to the advanced synthetic methodologies developed to construct highly functionalized morpholine rings with precise stereochemical control.

Conclusion and Future Perspectives

The morpholine moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the drug-like properties of therapeutic candidates. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate serves as a prime example of a strategically designed chemical intermediate that harnesses the benefits of the morpholine scaffold while incorporating a versatile protecting group for streamlined synthesis. As drug discovery continues to evolve, the demand for such well-designed, morpholine-containing building blocks will undoubtedly grow, paving the way for the development of new and improved medicines to address unmet medical needs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2).

- [Author Redacted]. (n.d.). Chapter 10 Synthesis of aprepitant.

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

- Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Jain, A., & Sahu, S. K. (2024).

- Brands, K. M. J., et al. (2003, February 26).

- [Author Redacted]. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.

- [Author Redacted]. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.

- Chen, L., et al. (n.d.).

- [Author Redacted]. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.

- [Author Redacted]. (n.d.). history and development of Boc protecting groups in synthesis. Benchchem.

- [Author Redacted]. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

- [Author Redacted]. (n.d.). tert-Butyl (6-bromoquinolin-3-yl)

- [Author Redacted]. (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org.

- [Author Redacted]. (n.d.). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed.

- [Author Redacted]. (2021, July 16). Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. bioRxiv.

- Johnson, T. W., et al. (2025, November 11). *Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro- 2H-8,4-(metheno)pyrazolo[4,3-h]-benzoxadiazacyclotetradecine-3-c arbonitrile (PF-06463922), a

Strategic Amine Protection in Medicinal Chemistry: The Significance of the Boc Group in tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the design and synthesis of complex pharmaceutical agents, the precise control of molecular reactivity is paramount. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate represents a highly specialized, synthetically critical building block. It combines a privileged pharmacophore (the morpholine ring) with an orthogonally protected primary amine (via the tert-butoxycarbonyl or "Boc" group), stabilized as an oxalate salt. This whitepaper dissects the mechanistic causality behind the design of this molecule, exploring why the Boc group is strategically chosen, the physicochemical necessity of the oxalate salt formulation, and the self-validating experimental protocols required to manipulate it effectively.

The Strategic Imperative of the Morpholine Scaffold

The morpholine ring is ubiquitous in modern drug discovery, particularly in central nervous system (CNS) therapeutics and oncology. Its inclusion in a drug candidate often drastically improves the molecule's pharmacokinetic profile. Morpholine possesses a well-balanced lipophilic-hydrophilic profile and a reduced pKa relative to piperidine, which enhances blood-brain barrier (BBB) permeability and metabolic stability [1].

However, functionalizing a morpholine derivative that contains a secondary exocyclic amine—such as morpholin-3-ylmethanamine—presents a profound regioselectivity challenge. The molecule contains two reactive nitrogen centers:

-

The endocyclic secondary amine (within the morpholine ring).

-

The exocyclic primary amine (on the methylamine side chain).

To utilize the secondary amine for target-specific coupling (e.g., SNAr reactions or Buchwald-Hartwig cross-couplings), the primary amine must be temporarily and selectively masked.

Mechanistic Causality: Why the Boc Group?

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks amines as less reactive carbamates [2]. The selection of the Boc group for this specific morpholine derivative is driven by three causal factors:

-

Kinetic Regioselectivity: The exocyclic primary amine is significantly less sterically hindered and more nucleophilic than the secondary morpholine nitrogen. When exposed to di-tert-butyl dicarbonate (Boc₂O) at low temperatures, the primary amine attacks the electrophilic anhydride exclusively, leaving the secondary amine free for downstream synthesis.

-

Orthogonality: The Boc group is entirely resistant to basic hydrolysis, nucleophilic attack, and catalytic hydrogenation [3]. This allows chemists to perform harsh basic functionalizations on the secondary morpholine amine without risking premature deprotection.

-

Clean Deprotection: Boc removal is achieved via strong acid (e.g., Trifluoroacetic acid or HCl), generating only volatile byproducts (isobutylene and CO₂), which simplifies purification.

Caption: Synthetic workflow from diamine precursor to functionalized target via selective Boc protection.

The Physicochemical Necessity of the Oxalate Salt

While the Boc-protected free base of morpholin-3-ylmethanamine is synthetically useful, it is physically problematic. Aliphatic amine free bases are frequently viscous oils that are highly hygroscopic and prone to atmospheric oxidation and CO₂ absorption (forming unwanted carbamates).

Causality for Oxalate Selection: Reacting the free base with oxalic acid yields the oxalate salt. Oxalate monoanions form robust, highly ordered hydrogen-bonded linear chains with protonated amines [4]. This transforms the unstable oil into a highly crystalline, free-flowing solid. This structural rigidity drastically extends shelf-life, ensures precise stoichiometric weighing during high-throughput screening, and prevents degradation.

Quantitative Data & Comparative Analysis

| Physicochemical Parameter | Free Base (tert-Butyl (morpholin-3-ylmethyl)carbamate) | Oxalate Salt Formulation |

| Physical State | Viscous, pale yellow oil | White crystalline powder |

| Atmospheric Stability | Poor (Absorbs CO₂/H₂O rapidly) | Excellent (Non-hygroscopic) |

| Storage Requirements | -20°C under Argon | Ambient Room Temperature |

| Handling & Weighing | Difficult (Requires massing by difference) | Precise and highly reproducible |

| Secondary Amine pKa | ~8.3 (Active nucleophile) | Protonated (Requires neutralization before use) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a diagnostic checkpoint to confirm causality and reaction success before proceeding.

Protocol A: Selective N-Boc Protection of the Primary Amine

Objective: Mask the primary amine while leaving the secondary morpholine nitrogen untouched.

-

Preparation: Dissolve morpholin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

-

Causality: Lowering the kinetic energy of the system amplifies the nucleophilic differential between the unhindered primary amine and the hindered secondary amine, preventing di-Boc formation.

-

-

Reagent Addition: Add Triethylamine (1.1 eq), followed by the dropwise addition of Boc₂O (1.05 eq) dissolved in DCM over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Gate (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.

-

Self-Validation: The starting diamine will immediately stain deep purple (free primary amine). The successful Boc-protected product will remain invisible to Ninhydrin until heavily charred, confirming the primary amine is successfully masked.

-

-

Workup: Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo to yield the free base oil.

Protocol B: Oxalate Salt Crystallization

Objective: Convert the unstable free base oil into a highly stable crystalline solid.

-

Dissolution: Dissolve the crude Boc-protected free base in anhydrous isopropanol (IPA) (5 volumes).

-

Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in IPA. Add this solution dropwise to the amine solution at room temperature.

-

Causality: IPA is chosen because both starting materials are highly soluble in it, but the resulting oxalate salt has exceptionally low solubility, driving precipitation.

-

-

Crystallization: Stir for 1 hour at room temperature, then cool to 4°C overnight to maximize crystal yield.

-

Validation Gate (1H-NMR): Filter the white precipitate and wash with cold diethyl ether.

-

Self-Validation: Dissolve a small sample in DMSO-d6 and run a 1H-NMR. The integration of the sharp singlet at ~1.40 ppm (9H, Boc tert-butyl group) against the morpholine ring protons (multiplets at 2.8-3.8 ppm) must perfectly match a 9:7 ratio, validating the structural integrity of the salt.

-

Protocol C: Acid-Catalyzed Boc Deprotection

Objective: Remove the Boc group after downstream functionalization is complete.

-

Reaction: Dissolve the functionalized intermediate in DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

-

Mechanism: Stir at room temperature for 2 hours.

-

Causality: The strong acid protonates the carbamate carbonyl, triggering the ejection of a tert-butyl cation (which eliminates to isobutylene gas) and a carbamic acid intermediate that rapidly decarboxylates (releasing CO₂ gas).

-

-

Validation Gate (LC-MS):

-

Self-Validation: Analyze via LC-MS. The complete disappearance of the [M+H] peak and the appearance of a new peak at [M - 100 + H] (loss of Boc) confirms total deprotection.

-

Caption: Acid-catalyzed mechanistic pathway of Boc group deprotection.

References

- Source: PMC (National Institutes of Health)

- tert-Butyloxycarbonyl protecting group Source: Wikipedia URL

- The Chemistry of the Boc Protecting Group Source: BenchChem URL

- Crystalline structures of salts of oxalic acid and aliphatic amines Source: ResearchGate URL

A Comprehensive Technical Guide to Determining the Solubility of tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate in Common Solvents

Abstract

This in-depth technical guide provides a comprehensive framework for determining the solubility of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate, a key pharmaceutical intermediate. In the absence of publicly available solubility data, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical considerations, a detailed experimental protocol based on the gold-standard shake-flask method, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). The guide emphasizes scientific integrity, experimental causality, and adherence to pharmaceutical industry best practices for solvent selection and data reporting.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics and manufacturability. For tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate, understanding its solubility in a range of common solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing suitable formulations.[1][2] This guide addresses the current information gap by providing a first-principles approach to systematically determine the solubility of this compound.

1.1. Physicochemical Profile of tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a salt, combining a carbamate-protected morpholine derivative with oxalic acid. This structure imparts specific characteristics that influence its solubility:

-

The Morpholine Moiety: The morpholine ring, containing both an ether and a secondary amine (in the parent structure), contributes to the molecule's polarity and potential for hydrogen bonding.[3][4][5][6][7]

-

The tert-Butyl Carbamate (Boc) Group: The Boc protecting group introduces a lipophilic character, which can influence solubility in nonpolar organic solvents.

-

The Oxalate Counterion: The formation of an oxalate salt significantly increases the polarity of the molecule compared to its free base form. This is expected to enhance solubility in polar solvents, particularly water and alcohols, while potentially decreasing solubility in nonpolar solvents.[8][9][10] The nature of the counterion has a major impact on the physicochemical properties of the resulting salt.[9][11]

Theoretical Framework: The Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For pharmaceutical compounds, solubility is a key determinant of bioavailability.

The "like dissolves like" principle provides a foundational, albeit qualitative, guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. A more quantitative understanding requires consideration of intermolecular forces, crystal lattice energy, and the thermodynamics of solvation.

Strategic Solvent Selection for Solubility Screening

The choice of solvents for solubility determination should be systematic and aligned with the intended application of the data. Solvents commonly used in the pharmaceutical industry are categorized based on their polarity and hydrogen bonding capabilities.[1][12] It is also crucial to consider safety, health, and environmental (SHE) aspects in solvent selection.[2][13][14]

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Recommended Solvents | Rationale for Inclusion |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Potential for hydrogen bonding with the morpholine and oxalate moieties. Water is the most biologically relevant solvent. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Capable of dissolving polar compounds without hydrogen bond donation. DMSO is a powerful solvent often used for initial stock solutions. |

| Nonpolar | Heptane, Toluene | To assess solubility in hydrocarbon-like environments, relevant for certain processing steps. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Commonly used in synthesis and purification, representing a middle ground in polarity. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][15][16][17] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Materials and Equipment

-

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

Step-by-Step Procedure

-

Preparation: Add an excess amount of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately dispense a known volume of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) for one or two solvents to confirm that equilibrium has been achieved.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

-

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

Analytical Methodology: HPLC for Accurate Quantification

A validated HPLC method is essential for accurately determining the concentration of the dissolved compound in the saturated solution.[18][19][20][21]

HPLC Method Development for tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate

A reversed-phase HPLC method is generally suitable for carbamate compounds.[22][23][24][25][26]

Table 2: Suggested Starting HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm (or wavelength of maximum absorbance) |

| Column Temperature | 30 °C |

Method Validation

The chosen HPLC method must be validated to ensure its suitability for its intended purpose.[20][27] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared using a series of standards of known concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Analysis and Reporting

The concentration of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in the diluted samples is determined from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x Dilution Factor

The results should be reported as the mean solubility ± standard deviation for each solvent at the specified temperature.

Table 3: Example Data Reporting Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | [Insert Value] | [Insert Value] |

| Methanol | 25 | [Insert Value] | [Insert Value] |

| Ethanol | 25 | [Insert Value] | [Insert Value] |

| Acetonitrile | 25 | [Insert Value] | [Insert Value] |

| Dichloromethane | 25 | [Insert Value] | [Insert Value] |

| Heptane | 25 | [Insert Value] | [Insert Value] |

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in common pharmaceutical solvents. By following the detailed protocols for solvent selection, the shake-flask method, and HPLC analysis, researchers can generate reliable and accurate solubility data. This information is invaluable for guiding downstream process development, from synthesis and purification to formulation, ultimately contributing to the efficient and successful development of new pharmaceutical products.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- Kaya, S., et al. (n.d.).

- China Amines. (n.d.). Morpholine.

- University of York. (n.d.). Solvent Selection Guide.

- ACS Green Chemistry Institute. (n.d.). Solvent Selection Guides.

- Kaynak, M. S., et al. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide.

- American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.

- Scribd. (n.d.).

- ResearchGate. (n.d.).

- Li, H., et al. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.

- Agilent. (n.d.).

- Singh, S., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.

- Taylor & Francis. (n.d.). Morpholine – Knowledge and References.

- Wikipedia. (n.d.). Morpholine.

- Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.

- National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Ingenta Connect. (n.d.).

- El-Gindy, A., et al. (2023, February 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD SUITABLE FOR ASSAY AND DISSOLUTION TESTING IN APIXABAN TABLETS FINAL DOSAGE FORM.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ResearchGate. (n.d.).

- ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Kalyani P.Patil, et al. (2023, May 12). A Review on Development and validation of HPLC method. International Journal of Research in Pharmacy and Allied Science.

- Bodratti, A. M., & Alexandrou, N. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.

- MDPI. (2020, October 12).

- Al-Achi, A., et al. (n.d.). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. PMC.

- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.

- Anderson, B. D., & Conradi, R. A. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 3. chinaamines.com [chinaamines.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 14. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. turkjps.org [turkjps.org]

- 19. researchgate.net [researchgate.net]

- 20. tianjindaxuexuebao.com [tianjindaxuexuebao.com]

- 21. ijrpas.com [ijrpas.com]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. ingenieria-analitica.com [ingenieria-analitica.com]

- 27. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (morpholin-3-ylmethyl)carbamate Oxalate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (morpholin-3-ylmethyl)carbamate oxalate, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, and applications, offering field-proven insights into its utility and the rationale behind its use in the oxalate salt form.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its prevalence stems from a combination of favorable properties:

-

Improved Physicochemical Properties: The morpholine moiety often imparts increased aqueous solubility and metabolic stability to a parent molecule.[3]

-

Favorable Pharmacokinetic Profile: Its structure can lead to an improved absorption, distribution, metabolism, and excretion (ADME) profile, including enhanced blood-brain barrier permeability in certain contexts.[4]

-

Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily functionalizable point for molecular elaboration.[1][3]

tert-Butyl (morpholin-3-ylmethyl)carbamate, as a 3-substituted morpholine, offers a unique vector for chemical diversification, allowing for the introduction of substituents at a position less commonly explored than the nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protected primary amine provides an orthogonal handle for further synthetic transformations, making it a highly versatile intermediate in the construction of complex molecules.

Synthesis and Purification

While a specific, detailed industrial synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate oxalate is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be constructed from readily available starting materials, based on established chemical principles.

A likely retrosynthetic analysis points towards the key intermediate, (morpholin-3-yl)methanamine. The synthesis can be broken down into three main stages: construction of the morpholine ring, introduction and protection of the aminomethyl side chain, and finally, formation of the oxalate salt.

Sources

Methodological & Application

Application Note: Synthesis Protocol for Morpholine-Bridged Eluxadoline Analogs via Topological Inversion

Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Structure-Activity Relationship (SAR) Optimization

Scientific Rationale & Mechanism

Eluxadoline (marketed as Viberzi) is a first-in-class active pharmaceutical ingredient (API) utilized for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D)[1]. Pharmacologically, it functions as a mixed μ -opioid receptor (MOR) agonist and δ -opioid receptor (DOR) antagonist[1]. The standard industrial synthesis of eluxadoline relies on the reductive amination of Methyl-5-formyl-2-methoxybenzoate with an imidazole-based chiral amine, followed by amide coupling to form a flexible tertiary amide core[2],[3].

While highly efficacious, the acyclic tertiary amide linkage in standard eluxadoline can be subject to metabolic liabilities and conformational flexibility that may induce off-target effects. To probe the spatial tolerance of the MOR/DOR binding pockets, medicinal chemists frequently synthesize bioisosteric analogs[4].

This application note details a topological inversion strategy to synthesize a novel morpholine-bridged eluxadoline analog. By replacing the standard imidazole-amine with tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7)[5], we introduce a semi-rigid morpholine bioisostere. The causality of this design is twofold:

-

Nucleophilic Redirection: The secondary morpholine nitrogen acts as the primary nucleophile during reductive amination, forming a stable tertiary amine.

-

Exocyclic Amide Formation: Following Boc deprotection, the exocyclic primary amine serves as the attachment point for the chiral amino acid, converting the standard tertiary amide core into a secondary amide linked via a morpholine spacer.

Process Visualization

The following workflow illustrates the orthogonal protection strategy and coupling sequence required to construct the morpholine-eluxadoline analog.

Figure 1: Synthetic workflow for the morpholine-bridged eluxadoline analog.

Quantitative Data & Analytical Standards

To ensure process reliability, all transformations must be monitored against the following expected analytical parameters. Data is summarized for a standard 10 mmol scale validation batch.

| Reaction Step | Transformation | Reagents / Conditions | Expected Yield (%) | IPC Target (LC-MS [M+H]+ ) |

| Step 1 | Reductive Amination | NaBH(OAc)₃, DIPEA, DCE (12h, 25°C) | 82 – 88% | m/z 393.2 |

| Step 2 | Boc Deprotection | 4N HCl/Dioxane (2h, 25°C) | > 95% | m/z 293.1 |

| Step 3 | Amide Coupling | HATU, DIPEA, DMF (4h, 0°C → 25°C) | 75 – 80% | m/z 611.3 |

| Step 4 | Saponification & Deprotection | 1. LiOH, THF/H₂O; 2. HCl (6h, 25°C) | 85 – 90% | m/z 497.2 |

Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to prevent the propagation of stereoisomeric impurities or unreacted starting materials, a critical concern in eluxadoline manufacturing[1],[4].

Protocol 4.1: Free-Basing and Reductive Amination

Causality: The starting material, tert-Butyl (morpholin-3-ylmethyl)carbamate, is supplied as an oxalate salt[5]. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free morpholine base in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups prevent the over-reduction of the benzaldehyde starting material into a benzyl alcohol.

-

Suspend tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (10.0 mmol) in 1,2-dichloroethane (DCE, 50 mL).

-

Add DIPEA (22.0 mmol) dropwise at 0°C. Stir for 15 minutes to achieve complete dissolution and free-basing.

-

Add Methyl 5-formyl-2-methoxybenzoate (9.5 mmol)[2] in a single portion. Stir at room temperature for 1 hour to allow iminium ion formation.

-

Cool the reaction to 0°C and add NaBH(OAc)₃ (14.0 mmol) portion-wise.

-

Warm to 25°C and stir for 12 hours.

-

Self-Validation Checkpoint (IPC): Pull a 50 μ L aliquot, quench with saturated NaHCO₃, and extract with EtOAc. TLC (DCM:MeOH 9:1) must show complete consumption of the aldehyde ( Rf ~0.8). LC-MS must confirm the tertiary amine product at m/z 393.2. Do not proceed to workup until aldehyde consumption is >98%.

-

Quench with saturated aqueous NaHCO₃ (50 mL), extract with DCM (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 .

Protocol 4.2: Boc Deprotection of the Primary Amine

Causality: 4N HCl in Dioxane is selected to cleave the Boc group. This anhydrous acidic condition prevents the premature hydrolysis of the methyl ester, which would complicate the subsequent amide coupling step.

-

Dissolve Intermediate 1 (approx. 8.0 mmol) in anhydrous DCM (20 mL).

-

Add 4N HCl in Dioxane (20 mL) dropwise at 0°C.

-

Remove the ice bath and stir at 25°C for 2 hours.

-

Self-Validation Checkpoint (IPC): Analyze via 1 H-NMR (DMSO- d6 ). The protocol is validated when the intense 9H singlet at ~1.40 ppm (Boc group) completely disappears. LC-MS must show m/z 293.1.

-

Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford Intermediate 2 as a dihydrochloride salt.

Protocol 4.3: Amide Coupling with Chiral Amino Acid

Causality: The coupling of the primary amine with Boc-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid requires HATU. HATU is highly efficient for sterically hindered substrates and minimizes the epimerization of the delicate (2S) chiral center, preventing the formation of (R,S)-diastereomeric impurities common in eluxadoline synthesis[1].

-

Dissolve Intermediate 2 (7.0 mmol) and the Boc-protected amino acid (7.0 mmol) in anhydrous DMF (30 mL) at 0°C.

-

Add DIPEA (28.0 mmol) to neutralize the dihydrochloride salt and establish a basic environment.

-

Add HATU (7.7 mmol) portion-wise.

-

Stir at 0°C for 1 hour, then warm to 25°C and stir for an additional 3 hours.

-

Self-Validation Checkpoint (IPC): Perform Chiral HPLC on a 100 μ L sample. The system is validated if the (2S) epimer constitutes >98% of the product peak, and LC-MS confirms the protected analog at m/z 611.3.

-

Dilute with water (100 mL) to precipitate the product. Filter, wash with water, and dry under vacuum to yield Intermediate 3 .

Protocol 4.4: Global Deprotection & Saponification

Causality: A tandem, two-step one-pot procedure is utilized. First, LiOH selectively saponifies the methyl ester without cleaving the newly formed amide bond. Subsequent acidification not only neutralizes the carboxylate but simultaneously strips the final Boc group from the amino acid, yielding the final zwitterionic/hydrochloride API[4],[3].

-

Dissolve Intermediate 3 (5.0 mmol) in a mixture of THF (15 mL) and water (15 mL).

-

Add LiOH·H₂O (15.0 mmol) and stir at 25°C for 4 hours.

-

Self-Validation Checkpoint (IPC): LC-MS must show the saponified, Boc-protected intermediate at m/z 597.3.

-

Once ester hydrolysis is complete, cool to 0°C and slowly add concentrated HCl (12N) until the pH reaches 1.0.

-

Stir at 40°C for 2 hours to force the Boc deprotection.

-

Self-Validation Checkpoint (IPC): Final LC-MS must confirm the target Morpholine-Eluxadoline Analog at m/z 497.2.

-

Adjust pH to ~6.0 using 1N NaOH to precipitate the zwitterionic API. Filter, wash with cold water, and lyophilize.

References

-

Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline, Asian Journal of Chemistry (2025). Available at:[Link]

-

Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach, Journal of Chemical Health Risks (2025). Available at:[Link]

-

A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates, Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Eluxadoline | New Drug Approvals, New Drug Approvals (Patent Review). Available at:[Link]

Sources

Application Note: Advanced Reaction Protocols for Coupling with tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7)

Introduction & Mechanistic Rationale

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry to introduce functionalized morpholine motifs into active pharmaceutical ingredients (APIs).

The structural brilliance of this reagent lies in its differential amine protection. The primary amine is masked by a tert-butyloxycarbonyl (Boc) group, directing all electrophilic coupling exclusively to the secondary nitrogen embedded within the morpholine ring.

The "Oxalate Factor": Causality in Base Selection

Expertise & Experience: This reagent is supplied as an oxalate salt to enhance bench stability, prevent oxidative degradation, and provide a highly crystalline solid rather than a viscous oil. However, oxalic acid (H₂C₂O₄) is a diprotic acid (pKa₁ ≈ 1.25, pKa₂ ≈ 4.14).

A critical failure point in many coupling reactions is the under-calculation of base stoichiometry. To liberate the reactive secondary amine, a minimum of 2.0 equivalents of base is required strictly for neutralization (freebasing). Any base required to drive the coupling mechanism (e.g., scavenging HX in SNAr, or activating carboxylic acids in amide couplings) must be added in addition to this baseline requirement. Failure to account for the diprotic nature of the oxalate counterion will result in stalled reactions and unreacted starting material.

Quantitative Data Summaries

Table 1: Base Selection and Stoichiometry for Oxalate Salt Couplings

| Reaction Modality | Recommended Base | Total Equivalents Required | Mechanistic Rationale |

| SNAr | DIPEA or K₂CO₃ | 4.0 – 5.0 eq | 2.0 eq to neutralize oxalate + 1.0 eq to scavenge generated HX + 1.0-2.0 eq excess to drive kinetics. |

| Amide Coupling | DIPEA or NMM | 4.0 – 5.0 eq | 2.0 eq to neutralize oxalate + 1.0 eq to deprotonate the carboxylic acid for HATU activation + excess. |

| Buchwald-Hartwig | NaOtBu or Cs₂CO₃ | 2.0 – 3.0 eq | Pre-freebasing recommended. If done in situ, strong bases are needed to neutralize the salt and facilitate transmetalation[1]. |

Table 2: Comparative Reaction Conditions

| Modality | Electrophile | Catalyst / Reagent | Solvent | Temp / Time | Expected Yield |

| SNAr | Ar-F, Ar-Cl | None | NMP or DMF | 150–180 °C (MW), 1-3 h | 65 – 85% |

| Amide Coupling | R-COOH | HATU | DMF or DCM | 20–25 °C, 2-12 h | 75 – 95% |

| Buchwald-Hartwig | Ar-Br, Ar-I | Pd₂(dba)₃ / RuPhos | Toluene or Dioxane | 80–100 °C, 4-16 h | 50 – 80% |

Experimental Workflows & Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is highly effective for coupling this morpholine derivative with electron-deficient heteroaryl halides (e.g., chloropyridazines or fluoropyridines). Recent patent literature demonstrates successful SNAr couplings using microwave irradiation to overcome the steric hindrance of the 3-substituted morpholine[2].

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, charge tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (1.2 eq) and the heteroaryl halide (1.0 eq).

-

Solvent & Base: Suspend the solids in anhydrous NMP (0.2 M relative to the electrophile). Add DIPEA (5.0 eq). The high excess of DIPEA ensures complete freebasing of the oxalate and rapid scavenging of the HCl/HF byproduct[2].

-

Reaction: Seal the vial and subject it to microwave irradiation at 150–180 °C for 2.5 hours.

-

Workup: Cool to room temperature. Dilute the mixture with Dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Validation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and verify product mass via LC-MS before purifying by flash chromatography (DCM/MeOH gradient).

Protocol B: HATU-Mediated Amide Bond Formation

Coupling the secondary morpholine amine with carboxylic acids is best achieved using uronium-based reagents like HATU. The addition order is critical: HATU can react with free amines to form unreactive tetramethylguanidinium byproducts if the carboxylic acid is not pre-activated[3].

Step-by-Step Methodology:

-

Pre-Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and DIPEA (4.0 eq) in anhydrous DMF (0.1 M). Stir at 0 °C for 5 minutes.

-

HATU Addition: Add HATU (1.2 eq) portion-wise. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active OAt ester.

-

Amine Addition: Add tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (1.1 eq) as a solid. The excess DIPEA already present in the solution will immediately neutralize the oxalate salt.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor conversion via TLC or UPLC.

-

Workup: Quench with water to precipitate the product, or extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

Protocol C: Buchwald-Hartwig Cross-Coupling

For unactivated aryl bromides, palladium-catalyzed C-N cross-coupling is required. Secondary cyclic amines couple efficiently using bulky biaryl phosphine ligands such as RuPhos[4].

Expert Insight: Palladium catalysts are highly sensitive to coordinating anions. Oxalate ions can chelate palladium, stalling the oxidative addition or transmetalation steps[1]. Therefore, pre-freebasing the oxalate salt via an aqueous workup prior to the cross-coupling is strongly recommended over in situ neutralization.

Step-by-Step Methodology:

-

Pre-Freebasing: Dissolve the oxalate salt in DCM and wash with 1M NaOH. Extract, dry over Na₂SO₄, and concentrate to yield the free amine as a viscous oil.

-

Catalyst Preparation: In an oven-dried Schlenk flask under argon, charge the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and NaOtBu (2.0 eq).

-

Coupling: Dissolve the pre-freebased tert-Butyl (morpholin-3-ylmethyl)carbamate (1.2 eq) in degassed anhydrous Toluene (0.1 M) and transfer it to the Schlenk flask.

-

Reaction: Heat the mixture to 90 °C for 12 hours under a positive pressure of argon.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, elute with EtOAc, and concentrate for column chromatography.

Reaction Pathway Visualization

Reaction pathways for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate coupling.

References

- Title: WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses Source: Google Patents URL

-

Title: HATU I HATU Coupling: Challenges Associated with the Byproducts Source: YouTube (Chemistry Educational Content) URL: [Link]

-

Title: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent Source: D-NB (Deutsche Nationalbibliothek) URL: [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. entegris.com [entegris.com]

protocol for Boc deprotection of "tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate"

Application Note: Selective Boc Deprotection and Counterion Homogenization of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Strategic Rationale & Mechanistic Insights

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting group in medicinal chemistry due to its robust stability under basic and nucleophilic conditions[1]. However, the deprotection of substrates that are already formulated as salts—such as tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7)[2]—presents a unique physicochemical challenge.

Standard deprotection protocols utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3] will successfully cleave the Boc group, but they inevitably yield a mixed TFA/oxalate salt of the resulting diamine. Mixed salts are notoriously hygroscopic, complicate NMR characterization, and introduce severe stoichiometric inaccuracies during downstream coupling reactions (e.g., amide bond formation or reductive amination).

To resolve this, we employ a highly controlled protocol utilizing 4M Hydrogen Chloride (HCl) in anhydrous 1,4-dioxane [4]. This method is engineered as a self-validating system based on the following causal principles:

-

Counterion Displacement : HCl ( pKa≈−6 ) is a significantly stronger acid than oxalic acid ( pKa1=1.25 ). The introduction of a large molar excess of HCl ensures complete protonation of both the morpholine secondary amine and the newly liberated primary amine, forcefully displacing the oxalate counterion.

-

Phase-Driven Equilibrium : The starting material is partially suspended in 1,4-dioxane. As the Boc group is cleaved (releasing isobutylene and CO2 ) and the oxalate is displaced, the resulting morpholin-3-ylmethanamine dihydrochloride becomes highly polar. Because diamine dihydrochlorides are profoundly insoluble in 1,4-dioxane, the product precipitates out of solution. This precipitation drives the reaction to completion via Le Chatelier’s principle and provides a visual confirmation of reaction progress.

-

Byproduct Solubilization : The liberated oxalic acid, tert-butyl alcohol, and residual acid remain soluble in the dioxane/ether supernatant, allowing for isolation via simple filtration without the need for an aqueous basic workup.

Figure 1: Acid-catalyzed Boc deprotection mechanism and counterion exchange pathway.

Comparative Data: Acid Selection for Oxalate Salts

The table below summarizes the quantitative and qualitative impacts of selecting 4M HCl/Dioxane over standard TFA/DCM for the deprotection of amine-oxalate salts[4][5].

| Parameter | 50% TFA in DCM | 4M HCl in 1,4-Dioxane | Causality / Impact |

| Reaction State | Homogeneous | Heterogeneous (Precipitation) | Dioxane enables direct isolation via filtration, bypassing chromatography. |

| Final Counterion | Mixed ( TFA−/C2O42− ) | Uniform ( Cl− ) | Uniform dihydrochloride salts provide reliable stoichiometry for downstream steps. |

| Byproduct Removal | Requires basic workup / ion exchange | Simple ether wash | Oxalic acid and isobutylene are washed away or volatilized efficiently. |

| Typical Yield | 70-85% (after free-basing) | >90% (direct isolation) | Direct precipitation minimizes handling losses and prevents water-solubility issues. |

Experimental Protocol

This methodology is designed for high-purity isolation of the deprotected diamine.

Reagents Required:

-

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (1.0 eq)

-

4M HCl in anhydrous 1,4-dioxane (5.0 - 8.0 eq)

-

Anhydrous 1,4-dioxane (Solvent)

-

Anhydrous Diethyl Ether ( Et2O ) (Anti-solvent / Wash)

Step-by-Step Methodology:

-

Substrate Suspension : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow CO2 and isobutylene gas to escape), suspend tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (1.0 mmol, ~306 mg) in anhydrous 1,4-dioxane (3.0 mL).

-

Thermal Control & Acidification : Cool the suspension to 0 °C using an ice-water bath. Dropwise, add 4M HCl in 1,4-dioxane (1.5 mL, 6.0 mmol, 6.0 eq). Note: A large equivalent excess is mandatory to account for the protonation of the morpholine nitrogen, the primary amine, the displacement of the oxalate, and the acid-catalyzed cleavage of the Boc group.

-

Deprotection & Precipitation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. As the reaction progresses, the initial suspension will transition into a dense, fine white precipitate of the product.

-

Reaction Monitoring : Because the product is a highly polar diamine salt, it will not migrate on standard silica TLC plates (remaining at the baseline). Monitor the disappearance of the starting material via LC-MS or Ninhydrin-stained TLC (using a highly polar eluent such as DCM:MeOH:NH4OH 80:18:2).

-

Anti-Solvent Precipitation : Once the starting material is fully consumed, dilute the reaction mixture with cold anhydrous diethyl ether (10 mL) and stir for an additional 15 minutes at 0 °C to maximize the precipitation of the dihydrochloride salt.

-

Isolation : Filter the suspension rapidly through a medium-porosity sintered glass funnel under vacuum.

-

Purification : Wash the filter cake with cold diethyl ether ( 3×5 mL). This critical step removes residual 1,4-dioxane, displaced oxalic acid, and any remaining tert-butyl alcohol.

-

Drying : Transfer the highly hygroscopic white solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to afford pure morpholin-3-ylmethanamine dihydrochloride.

Figure 2: Experimental workflow for the isolation of morpholin-3-ylmethanamine dihydrochloride.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research.[Link]

-

Master Organic Chemistry. Amine Protection and Deprotection.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Facile Acidic Cleavage of the Boc Group from tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Abstract

This application note provides a comprehensive technical guide for the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate. The Boc group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within pharmaceutical and peptide development, due to its stability and facile removal under specific acidic conditions.[1] This document details the underlying chemical mechanism, provides a robust and validated protocol using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane, outlines methods for reaction monitoring, and offers a troubleshooting guide for common issues. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming for efficient and high-yield deprotection to reveal the primary amine, 3-(aminomethyl)morpholine, a valuable building block for further synthetic elaboration.

Introduction and Scientific Rationale

The tert-butoxycarbonyl (Boc) group is an indispensable protecting group for primary and secondary amines. Its widespread use stems from its robustness towards a variety of reaction conditions, including catalytic hydrogenation and exposure to most nucleophiles and bases, while being readily removable under moderately acidic conditions.[1] This orthogonality allows for selective deprotection in complex molecules, a critical requirement in multi-step synthesis.

The substrate, tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate, incorporates the morpholine scaffold, a privileged structure in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. The removal of the Boc group from this substrate is a key step to unmask the primary amine, enabling subsequent derivatization, such as amide bond formation or reductive amination, in the synthesis of active pharmaceutical ingredients (APIs).

The choice of acidic reagent is critical for a successful deprotection. While strong acids like neat trifluoroacetic acid (TFA) are effective, they can sometimes be too harsh for sensitive substrates.[2] A solution of 4M HCl in an anhydrous solvent like 1,4-dioxane offers a highly effective, selective, and convenient alternative, often resulting in the direct precipitation of the desired amine as its hydrochloride salt, simplifying isolation.[3][4][5]

Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine proceeds through an acid-catalyzed elimination mechanism (E1-type). The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (H⁺). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The intermediate then collapses, cleaving the bond to the tert-butyl group to form a highly stable tert-butyl cation and a transient carbamic acid. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free primary amine.[6][7][8] In the presence of excess HCl, the liberated amine is immediately protonated to form its stable hydrochloride salt.[6][8]